3-Piperidinopropiophenone hydrochloride 3-Piperidinopropiophenone hydrochloride Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

Brand Name: Vulcanchem
CAS No.: 886-06-6
VCID: VC21099072
InChI: InChI=1S/C14H19NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1,3-4,7-8H,2,5-6,9-12H2;1H
SMILES: C1CCN(CC1)CCC(=O)C2=CC=CC=C2.Cl
Molecular Formula: C14H20ClNO
Molecular Weight: 253.77 g/mol

3-Piperidinopropiophenone hydrochloride

CAS No.: 886-06-6

Cat. No.: VC21099072

Molecular Formula: C14H20ClNO

Molecular Weight: 253.77 g/mol

* For research use only. Not for human or veterinary use.

3-Piperidinopropiophenone hydrochloride - 886-06-6

Specification

Description Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

CAS No. 886-06-6
Molecular Formula C14H20ClNO
Molecular Weight 253.77 g/mol
IUPAC Name 1-phenyl-3-piperidin-1-ylpropan-1-one;hydrochloride
Standard InChI InChI=1S/C14H19NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1,3-4,7-8H,2,5-6,9-12H2;1H
Standard InChI Key XIROGEVVNHGHFZ-UHFFFAOYSA-N
SMILES C1CCN(CC1)CCC(=O)C2=CC=CC=C2.Cl
Canonical SMILES C1CC[NH+](CC1)CCC(=O)C2=CC=CC=C2.[Cl-]

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